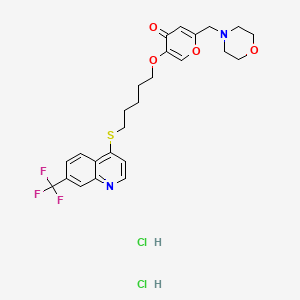

5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride

説明

EHT 1864 is an inhibitor of the Rac subfamily of Rho GTPases, that binds to Rac1, Rac1b, Rac2, and Rac3 with Kd values of 40, 50, 50, and 250 nM, respectively. It can reverse transformation of NIH 3T3 fibroblasts caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras. EHT 1864 inhibits APP processing by γ-secretase, reducing Αβ40 and Αβ42 accumulation. It blocks breast cancer cell invasion in a collagen matrix assay and, at 10 µM, increases the size but decreases the density of dendritic spines of hippocampal neurons in culture.

A small molecule inhibitor of Rac1 signaling; modulate γ-Secretase-mediated APP processing.

EHT-1864 is a potent Rac family GTPase inhibitor with Kd of 40 nM, 50 nM, 60 nM and 250 nM for Rac1, Rac1b, Rac2 and Rac3, respectively. EHT 1864 attenuates glucose-stimulated insulin secretion in pancreatic β-cells. EHT 1864 specifically inhibits glucose-induced Rac1 activation and membrane association and associated downstream signaling events culminating in inhibition of GSIS.

科学的研究の応用

Inhibition of Rac Family Small GTPases

EHT 1864 is a novel small molecule inhibitor of Rac family small GTPases . It has been found to inhibit Rac function in vivo . The Rac family of small GTPases plays a crucial role in cell signaling and is involved in various cellular functions, including cell growth, cytoskeletal reorganization, and cell migration .

Inhibition of Platelet-Derived Growth Factor-Induced Lamellipodia Formation

EHT 1864 has been shown to specifically inhibit Rac1-dependent platelet-derived growth factor-induced lamellipodia formation . Lamellipodia are cellular structures involved in cell migration and movement .

High Affinity Binding to Rac1 and Related Isoforms

Biochemical analyses with recombinant Rac proteins have found that EHT 1864 possesses high affinity binding to Rac1, as well as the related Rac1b, Rac2, and Rac3 isoforms . This association promotes the loss of bound nucleotide, inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro .

Inhibition of Rac Downstream Signaling and Transformation

EHT 1864 has been found to selectively inhibit Rac downstream signaling and transformation by a novel mechanism involving guanine nucleotide displacement . It places Rac in an inert and inactive state, preventing its engagement with downstream effectors .

Blocking of Rac-Dependent Growth Transformation

EHT 1864 has been shown to potently block transformation caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras . This suggests its potential use in the treatment of diseases characterized by aberrant Rac activation .

Potential Use in Sepsis-Associated Acute Kidney Injury

There is ongoing research into the potential use of EHT 1864 in the treatment of sepsis-associated acute kidney injury . However, more research is needed to fully understand the potential of EHT 1864 in this application.

作用機序

Target of Action

EHT 1864 is a small molecule inhibitor that primarily targets the Rac family of small GTPases . The Rac family includes Rac1, Rac1b, Rac2, and Rac3 . These proteins play a crucial role in various cellular processes, including cell proliferation, invasion, and metastasis .

Mode of Action

EHT 1864 interacts with its targets by directly binding to them . It possesses high affinity binding to Rac1, Rac1b, Rac2, and Rac3 . This association promotes the loss of bound nucleotide, inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro . As a result, EHT 1864 places Rac in an inert and inactive state, preventing its engagement with downstream effectors .

Biochemical Pathways

EHT 1864 affects the pathways involving the Rac family of small GTPases . By inhibiting Rac function, EHT 1864 specifically blocks Rac1-dependent platelet-derived growth factor-induced lamellipodia formation . This suggests that EHT 1864 selectively inhibits Rac downstream signaling .

Pharmacokinetics

It’s known that eht 1864 can inhibit rac function in vivo , suggesting that it has bioavailability in the body

Result of Action

EHT 1864 has been shown to block Rac-dependent growth transformation . It potently blocks transformation caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras . This suggests that EHT 1864 has significant molecular and cellular effects, particularly in the context of cancer cells .

Action Environment

It’s known that eht 1864 can function in vivo , indicating that it can act effectively within the complex environment of the body

特性

IUPAC Name |

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSECOAJFCKFQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl2F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |

CAS RN |

754240-09-0 | |

| Record name | EHT 1864 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of EHT1864 and how does it exert its inhibitory effect?

A1: EHT1864 primarily targets Rac GTPases, a family of signaling proteins involved in various cellular processes like cell growth, movement, and survival. It binds with high affinity to Rac1, Rac1b, Rac2, and Rac3 isoforms. This binding prevents the association of guanine nucleotides (GDP/GTP) with Rac, essentially locking it in an inactive state and preventing downstream signaling. []

Q2: What are the downstream consequences of Rac inhibition by EHT1864?

A2: Rac inhibition by EHT1864 disrupts several cellular processes. In various cell types, it has been shown to:

- Inhibit platelet-derived growth factor-induced lamellipodia formation. []

- Decrease estrogen receptor levels and activity, impacting breast cancer cell proliferation. []

- Suppress mTORC1, AKT, and MEK signaling pathways, contributing to growth inhibition in breast cancer. []

- Reduce amyloid beta (Aβ) production by modulating amyloid precursor protein processing at the level of γ-secretase. [, ]

- Inhibit bronchial smooth muscle contraction induced by G protein-coupled receptor agonists like carbachol and endothelin-1. []

- Impair human platelet activation and downstream signaling in response to glycoprotein VI ligands. []

Q3: Does EHT1864 affect other Rho GTPases besides Rac?

A3: While EHT1864 exhibits high affinity for Rac isoforms, it can also affect other Rho GTPases, albeit with potentially lower affinity. This off-target effect has been observed in mouse platelets, where EHT1864 inhibited both Rac1 and RhoA. [] Researchers should be cautious about potential off-target effects when interpreting experimental results.

Q4: How does EHT1864 affect the actin cytoskeleton?

A4: Rac GTPases are key regulators of the actin cytoskeleton, which is essential for cell shape, movement, and division. By inhibiting Rac, EHT1864 disrupts actin polymerization. This has been observed in various cell types, including human bladder smooth muscle cells [] and acute myeloid leukemia cells. [] This disruption of actin dynamics contributes to the inhibitory effects of EHT1864 on cell motility, spreading, and other Rac-dependent processes.

Q5: What is the molecular formula and weight of EHT1864?

A5: The molecular formula of EHT1864 is C26H31Cl2F3N2O4S, and its molecular weight is 609.5 g/mol.

Q6: What is known about the pharmacokinetics of EHT1864?

A6: Research indicates EHT1864 is present in mouse plasma at effective in vitro concentrations for approximately one hour after intraperitoneal administration. [] Further pharmacokinetic details, such as absorption, distribution, metabolism, and excretion (ADME), require additional investigation.

Q7: What in vitro models have been used to study the effects of EHT1864?

A7: EHT1864 has been studied in various in vitro models, including:

- Cultured human breast cancer cell lines (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T) to assess growth inhibition and potential for therapeutic targeting. []

- Human pulmonary artery smooth muscle cells to investigate the role of Rac1 in serotonin signaling and its implications for pulmonary arterial hypertension. []

- Cultured human bladder smooth muscle cells to examine the effects of Rac inhibition on proliferation and actin organization. []

Q8: What in vivo models have been used to investigate the therapeutic potential of EHT1864?

A8: Several in vivo studies have explored EHT1864's therapeutic potential. These include:

- Mouse models of breast cancer, where EHT1864 demonstrated suppression of tumor growth, particularly in HER2-positive tumors. []

- Guinea pig models of Alzheimer's disease, where EHT1864 significantly reduced amyloid beta (Aβ) levels in the brain. [, ]

- Mouse models of allergic asthma, where EHT1864 prevented airway hyperresponsiveness and airway smooth muscle cell hyperplasia. []

- Mouse models of diabetic kidney disease, where EHT1864 mitigated renal pathology without affecting plasma aldosterone levels. []

Q9: Have there been any clinical trials involving EHT1864?

A9: No clinical trials specifically involving EHT1864 have been reported in the provided research papers. Further research, including preclinical studies and potential clinical trials, is needed to fully understand its efficacy and safety profile in humans.

Q10: What mechanisms of resistance to EHT1864 have been identified?

A10: One study found that breast cancer cells overexpressing epidermal growth factor receptor (EGFR) showed resistance to EHT1864's growth inhibitory effects. This suggests that EGFR signaling might bypass Rac1 inhibition, potentially through the MAPK pathway. Knocking down EGFR or inhibiting it with Gefitinib resensitized these cells to EHT1864. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)